N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]thiophene-2-carboxamide
Overview
Description
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]thiophene-2-carboxamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chloro-substituted phenyl ring, a piperazine moiety, and a thiophene carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]thiophene-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction requires a palladium catalyst and boron reagents under mild conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]thiophene-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with biological targets.
Medicine: Research may explore its potential therapeutic applications, such as its effects on specific diseases or conditions.
Industry: The compound may be used in the development of new materials or as a component in industrial processes.
Mechanism of Action
The mechanism of action of N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chloro-substituted phenyl derivatives and piperazine-containing molecules. Examples include:
- N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]acetamide
- N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-2-(3,5-dimethylphenoxy)acetamide
Uniqueness
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its thiophene carboxamide group, in particular, may contribute to its unique reactivity and interactions with biological targets.
Properties
IUPAC Name |
N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]thiophene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2S/c1-2-17(23)22-9-7-21(8-10-22)15-6-5-13(12-14(15)19)20-18(24)16-4-3-11-25-16/h3-6,11-12H,2,7-10H2,1H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQQHLQWGHYTCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CS3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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